![molecular formula C14H10BrFO2 B1269866 3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde CAS No. 6481-37-4](/img/structure/B1269866.png)
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
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Overview
Description
“3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde” is a chemical compound with the CAS Number: 428484-82-6. It has a molecular weight of 309.13 . The IUPAC name for this compound is 3-bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde .
Molecular Structure Analysis
The linear formula of “3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde” is C14H10BrFO2 . The InChI code for this compound is 1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 .Physical And Chemical Properties Analysis
The compound has a melting point range of 139 - 141°C .Scientific Research Applications
Chemical Synthesis
“3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde” is used in various chemical synthesis processes. It can be used as a building block in the synthesis of more complex organic compounds .
Synthesis of Schiff Bases
This compound has been used in the synthesis of Schiff bases of 4-nitroaniline/ 2,4-dinitroaniline/3,4-dichloroaniline/4-methoxy-3-nitro aniline via ultrasound irradiation method . Schiff bases are important in the field of organic chemistry and medicinal chemistry due to their biological activities.
Synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine
It has been used in the synthesis of 4-fluoro-3-phenoxybenzoic acid-glycine . This compound is a key intermediate in the synthesis of certain pesticides and pharmaceuticals.
Material Science
In the field of material science, this compound can be used in the development of new materials with unique properties .
Chromatography
In chromatography, it can be used as a standard or a tracer due to its unique chemical properties .
Analytical Chemistry
In analytical chemistry, it can be used as a reagent or a standard for the calibration of instruments .
Safety and Hazards
properties
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVWEXDJFVACDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358260 |
Source
|
Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
CAS RN |
6481-37-4 |
Source
|
Record name | 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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